molecular formula C10H13NO4 B1272674 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid CAS No. 91819-11-3

2-amino-2-(3,4-dimethoxyphenyl)acetic Acid

Cat. No.: B1272674
CAS No.: 91819-11-3
M. Wt: 211.21 g/mol
InChI Key: HVFSBZGHEZRVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(3,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and an amino group is attached to the alpha carbon of the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an aqueous or alcoholic solvent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3,4-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or nitrated derivatives .

Scientific Research Applications

2-amino-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of certain biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(3,4-dimethoxyphenyl)acetic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFSBZGHEZRVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378233
Record name 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91819-11-3
Record name 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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